Vinpocetine N-Oxide

描述

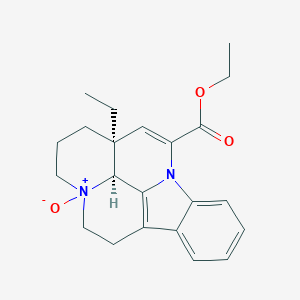

Vinpocetine N-Oxide is a derivative of vinpocetine, a synthetic compound derived from the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. This compound retains many of these properties while also exhibiting unique chemical and biological characteristics that make it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Vinpocetine N-Oxide typically involves the oxidation of vinpocetine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in vinpocetine to form the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the original amine group under specific conditions.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Vinpocetine.

Substitution: Substituted derivatives of this compound with various functional groups.

科学研究应用

Chemical Properties and Mechanism of Action

Vinpocetine N-Oxide is formed through the oxidation of the nitrogen atom in the piperidine ring of vinpocetine. This structural modification may influence its pharmacological properties, although specific mechanisms of action remain less documented compared to its parent compound. Vinpocetine is known for enhancing cerebral blood flow, exhibiting anti-inflammatory effects, and acting as an antioxidant. These properties suggest that this compound may share similar benefits, though dedicated studies are needed to confirm this speculation.

Scientific Research Applications

-

Cognitive Enhancement

- Mechanism : this compound is believed to enhance memory and cognitive functions by increasing cerebral blood flow and reducing oxidative stress.

- Case Study : In a cohort study involving patients with cognitive impairments, participants reported improved memory and organizational skills after treatment with vinpocetine derivatives, indicating potential benefits for conditions like "brain fog" associated with long COVID .

-

Neuroprotection

- Mechanism : The compound may protect neurons from ischemic damage through antioxidant activity and modulation of inflammatory responses.

- Case Study : Research on ischemic stroke models demonstrated that vinpocetine significantly reduced neuronal injury and inflammation markers, suggesting a protective role during acute ischemic events .

-

Cardiovascular Health

- Mechanism : this compound may exert vasodilatory effects by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic GMP (cGMP).

- Case Study : In diabetic rat models, vinpocetine treatment reduced neointimal hyperplasia and vascular remodeling, highlighting its potential in managing cardiovascular diseases .

-

Anti-inflammatory Effects

- Mechanism : The compound has been shown to decrease the expression of pro-inflammatory mediators in microglial cells.

- Case Study : In vitro studies indicated that vinpocetine significantly reduced nitric oxide generation in LPS-stimulated microglia, suggesting its utility in neuroinflammatory conditions .

Data Table: Summary of Applications

作用机制

The mechanism of action of Vinpocetine N-Oxide is similar to that of vinpocetine but with some unique aspects due to the presence of the N-oxide group. It is believed to exert its effects through multiple pathways:

Inhibition of Phosphodiesterase Enzyme 1 (PDE-1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, enhancing neuronal signaling and reducing inflammation.

Antioxidant Effects: The N-oxide group enhances the compound’s ability to scavenge free radicals and reduce oxidative stress.

Neuroprotection: By reducing calcium influx and inhibiting sodium channels, this compound protects neurons from excitotoxicity and apoptosis.

相似化合物的比较

Vinpocetine: The parent compound, known for its neuroprotective and cognitive-enhancing effects.

Apovincaminic Acid: A metabolite of vinpocetine with similar but less potent effects.

Vincamine: The natural alkaloid from which vinpocetine is derived.

Uniqueness of Vinpocetine N-Oxide: this compound stands out due to its enhanced antioxidant properties and potential for further chemical modifications. The presence of the N-oxide group allows for unique interactions with biological targets and offers opportunities for the development of new derivatives with improved therapeutic profiles.

生物活性

Vinpocetine N-Oxide, a derivative of vinpocetine, has garnered attention for its potential neuroprotective and anti-inflammatory properties. This article explores its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Overview of this compound

Vinpocetine is derived from vincamine, a compound found in the periwinkle plant (Vinca minor). It is primarily known for enhancing cerebral blood flow and exhibiting neuroprotective effects. This compound is a metabolite of vinpocetine, thought to retain some of the parent compound's beneficial properties while potentially offering unique biological activities.

-

Anti-inflammatory Effects :

- Research indicates that this compound can significantly reduce the expression of pro-inflammatory cytokines in microglial cells. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglia, vinpocetine treatment led to a dose-dependent decrease in nitric oxide (NO) generation and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- The suppression of TNF-α, IL-6, and IL-1β was observed, suggesting that this compound may play a role in mitigating neuroinflammation .

-

Neuroprotective Properties :

- In models of ischemia/reperfusion injury, this compound demonstrated the ability to restore antioxidant levels and reduce oxidative stress markers such as malondialdehyde (MDA) and serum nitric oxide levels . This suggests a protective role against oxidative damage in neuronal tissues.

- The compound has been shown to improve mitochondrial function and enhance cerebral blood flow, likely through mechanisms involving cyclic GMP (cGMP) elevation .

- Vasodilatory Effects :

Table 1: Summary of Biological Activity Studies

Case Studies

-

Neuroprotection in Ischemic Models :

A study investigated the effects of this compound on rats subjected to ischemia/reperfusion injury. The administration of vinpocetine significantly restored brain superoxide dismutase (SOD) and glutathione (GSH) levels while reducing serum lactate dehydrogenase (LDH) and MDA levels. These results indicate its potential as a therapeutic agent for ischemic stroke . -

Cerebral Blood Flow Enhancement :

Another study highlighted vinpocetine's effect on enhancing cerebral blood flow in patients with cerebrovascular diseases. The compound's ability to improve microcirculation suggests its utility in treating conditions characterized by reduced cerebral perfusion .

属性

IUPAC Name |

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。